Ethyl 2-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Ethyl 2-azaspiro[44]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-oxo-2-azaspiro[4.4]nonane-7-carboxylate with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Uniqueness
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific ester functional group and the position of the spiro junction. This structural feature can influence its reactivity and biological activity, making it distinct from other spirocyclic compounds.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-azaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-3-4-11(7-9)5-6-12-8-11/h9,12H,2-8H2,1H3 |
InChI Key |
LNMXEVYNXVUNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(C1)CCNC2 |
Origin of Product |
United States |
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